DAM-IN-1

Description

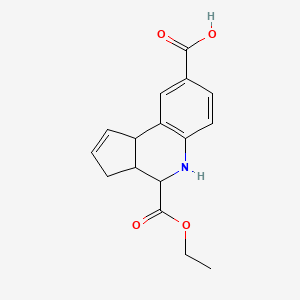

Chemical Structure and Properties The compound 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester (CAS: 935279-95-1) is a cyclopentaquinoline derivative with a fused cyclopentane ring and quinoline backbone. Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.31 g/mol . The structure features:

- A partially hydrogenated cyclopentane ring fused to the quinoline core.

- An ethyl ester group at the 4-position and a free carboxylic acid at the 8-position .

Synthetic Relevance This compound is synthesized via esterification of the parent diacid (C₁₄H₁₃NO₄) using ethanol under acidic conditions (e.g., H₂SO₄, reflux), achieving yields up to 95% . The ethyl ester serves as a key intermediate for further modifications, such as transesterification or decarboxylation, to generate bioactive derivatives .

Properties

IUPAC Name |

4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFSYWYGZHWLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester (CAS Number: 353484-21-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure with two carboxylic acid functional groups and an ethyl ester moiety. Its molecular formula is with a molecular weight of approximately 259.26 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of cyclopentaquinoline compounds exhibit significant antimicrobial properties. A study highlighted that certain analogs showed effectiveness against various bacterial strains, suggesting that the structural features of the cyclopentaquinoline framework contribute to their activity against pathogens .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that cyclopentaquinoline derivatives can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses. This suggests that 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester may serve as a lead compound for developing anti-inflammatory agents .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is critical for developing therapeutic agents with reduced side effects .

Study on Antimicrobial Activity

A study conducted by researchers at a Brazilian university investigated the antimicrobial efficacy of several quinoline derivatives, including 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester. The results indicated a notable zone of inhibition against Gram-positive and Gram-negative bacteria, reinforcing the compound's potential as an antimicrobial agent .

Study on Anti-inflammatory Properties

In another study examining the anti-inflammatory properties of cyclopentaquinoline derivatives, researchers found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. These findings suggest a mechanism through which the compound may exert its anti-inflammatory effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline derivatives have been studied for their potential as therapeutic agents. The structural features of the compound suggest it may exhibit:

- Anticancer Activity: Some studies have indicated that derivatives of cyclopenta[c]quinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.

- Antimicrobial Properties: Research has shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. The carboxylic acid groups may enhance solubility and interaction with microbial membranes.

Biochemical Applications

The compound's unique structure allows it to function as a versatile building block in biochemical research:

- Enzyme Inhibition Studies: Its ability to interact with various enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms. For instance, derivatives have been used to explore inhibition of proteases and kinases.

- Receptor Binding Studies: The compound can be utilized in assays to investigate binding affinities to specific receptors, which is crucial for drug design and development.

Materials Science

In materials science, the compound's properties lend themselves to innovative applications:

- Polymer Chemistry: The incorporation of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing into its use as a monomer in the synthesis of new polymers.

- Nanomaterials: The compound has potential applications in the development of nanomaterials for drug delivery systems due to its ability to form stable complexes with various drugs.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of cyclopenta[c]quinoline derivatives for their anticancer properties. The results demonstrated that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells (MCF-7) while exhibiting minimal toxicity towards normal cells. This suggests a promising therapeutic index for further development .

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters focused on the inhibition of specific kinases by modified cyclopenta[c]quinoline compounds. The study revealed that these compounds could effectively inhibit kinase activity at nanomolar concentrations, providing insights into their potential as targeted cancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its mixed functionalization (one ethyl ester and one carboxylic acid group), distinguishing it from analogs. Key comparisons include:

Key Observations :

- The free carboxylic acid in the 4-ethyl ester compound enables direct conjugation or salt formation, unlike fully esterified analogs .

- Substituent position (e.g., 4 vs. 8) significantly impacts physical properties. For example, the 8-ethyl ester variant has a predicted density of 1.268 g/cm³ and pKa of 3.82 , whereas the 4-ethyl ester’s properties remain less documented .

Mechanistic Insights :

- The parent diacid exhibits antioxidant activity by scavenging free radicals, attributed to its dual carboxylic acid groups . Esterification reduces acidity but may improve membrane permeability for pharmacological applications.

- The 4-ethyl ester derivative’s free carboxylic acid allows interaction with enzymes (e.g., PDZ domains), similar to nitro-substituted analogs that inhibit Shank3 PDZ, a target in autism disorders .

Comparison of Bioactivity :

Preparation Methods

Cyclopenta[c]quinoline Core Construction

A common synthetic approach involves a Diels-Alder type cycloaddition between cyclopentadiene and a quinoline precursor under Lewis acid catalysis:

-

- Boron trifluoride etherate as a catalyst.

- Solvent: Acetonitrile.

- Temperature: Room temperature.

- Reaction time: Approximately 2 hours.

-

- The quinoline precursor (e.g., a quinoline dicarboxylic acid or derivative) is dissolved in acetonitrile.

- Boron trifluoride etherate is added to catalyze the cycloaddition.

- Freshly distilled cyclopentadiene is introduced.

- The reaction mixture is stirred at room temperature.

- Workup involves aqueous dilution, extraction with ethyl acetate, washing, drying, and concentration.

- Purification is achieved by column chromatography.

-

- This step yields the tetrahydrocyclopenta[c]quinoline intermediate with high regio- and stereoselectivity.

Esterification to Form 4-Ethyl Ester

The esterification of the 4-carboxylic acid group to the ethyl ester is typically performed by:

-

- Ethanol as the alcohol source.

- Concentrated sulfuric acid as a catalyst.

- Reflux temperature (~78 °C).

- Reaction time: 6 hours.

-

- The tetrahydrocyclopenta[c]quinoline-4,8-dicarboxylic acid is suspended in ethanol.

- Concentrated sulfuric acid is added dropwise.

- The mixture is refluxed under stirring.

- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated to yield the 4-ethyl ester product.

-

- High yields (~95%) of the ethyl ester are reported.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Boron trifluoride etherate, acetonitrile, RT, 2 h | Tetrahydrocyclopenta[c]quinoline intermediate | High | Requires freshly distilled cyclopentadiene |

| 2 | Esterification | Ethanol, concentrated H2SO4, reflux 6 h | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester | ~95 | Acid-catalyzed Fischer esterification |

Research Findings and Analytical Data

Purity and Structural Confirmation:

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the tetrahydroquinoline framework and ester formation.

- Mass spectrometry verifies molecular weight (287.31 g/mol).

- Chromatographic purification ensures high purity.

-

- The cycloaddition step shows high regioselectivity, favoring the endo product.

- Esterification is selective for the 4-carboxylic acid group, leaving the 8-carboxylic acid intact.

-

- The final compound exhibits moderate solubility (~43.1 µg/mL), consistent with its ester and acid functionalities.

Additional Notes on Preparation

- The discontinued commercial availability of this compound suggests that custom synthesis is often required for research purposes.

- The synthetic methods are adaptable for analog synthesis by modifying substituents on the quinoline ring or varying ester groups.

- Industrial scale-up would require optimization of reaction times, catalyst loading, and purification steps to maintain yield and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives, and how is the 4-ethyl ester moiety introduced?

- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization reactions and Suzuki couplings to introduce aromatic substituents. For example, cyclopenta[c]quinoline scaffolds are synthesized via Diels-Alder reactions or palladium-catalyzed cross-couplings (e.g., introducing bromophenyl groups via Suzuki-Miyaura reactions) . The ethyl ester group is likely introduced via esterification of the carboxylic acid precursor using ethyl halides or ethanol under acidic conditions, a standard organic chemistry strategy. Evidence from related compounds shows ester hydrolysis steps using K₂CO₃ in MeOH/H₂O mixtures, suggesting reversibility for ester group manipulation .

Q. Which analytical techniques are critical for confirming structural identity and purity of tetrahydrocyclopenta[c]quinoline derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Determines regiochemistry and stereochemistry, particularly for fused ring systems.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and functional groups.

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in cyclopenta[c]quinoline derivatives with bulky substituents .

- HPLC/Polarimetry : Assesses enantiomeric purity, crucial for compounds with chiral centers .

Advanced Research Questions

Q. How do halogen substitutions at specific positions influence pharmacological activity and receptor selectivity?

- Methodological Answer :

- Para vs. Meta Halogen Positioning : Bromine at the para position (e.g., 4BP-TQS) confers allosteric agonist activity on α7 nAChRs, while meta or ortho positions (e.g., 3BP-TQS, 2BP-TQS) abolish agonist activity but retain positive allosteric modulation (PAM) .

- Halogen Type : Replacing bromine with chlorine (4CP-TQS) or iodine (4IP-TQS) preserves agonist activity but alters activation/inactivation kinetics. Fluorine substitution (4FP-TQS) eliminates agonist activity, acting instead as a potentiator of acetylcholine responses .

- Experimental Design : Conduct comparative pharmacological assays (e.g., electrophysiology for ion channel activity) and molecular docking studies to correlate substituent effects with receptor interactions .

Q. How can contradictions in reported agonist vs. modulator activity of analogs be resolved?

- Methodological Answer :

- Structural Verification : Use NMR/X-ray to confirm substituent positions, as minor changes (e.g., bromine at para vs. meta) drastically alter activity .

- Standardized Assays : Perform dose-response curves under consistent conditions (e.g., CHO cells expressing α7 nAChRs) to compare intrinsic efficacy (%ACh response) and potency (EC₅₀) .

- Control Analogs : Include structurally defined compounds (e.g., G-1 and G-15 for GPR30 studies) to benchmark activity .

Q. What strategies elucidate binding kinetics and functional outcomes for GPCRs (e.g., GPR30) vs. ion channels (e.g., α7 nAChRs)?

- Methodological Answer :

- Target-Specific Assays :

- GPR30 : Use calcium mobilization assays in GPR30-transfected cells and antagonists (e.g., G-15) to block estrogen-mediated signaling .

- α7 nAChRs : Employ single-channel electrophysiology to distinguish allosteric agonist (e.g., 4BP-TQS) vs. PAM effects .

- Competition Binding : Use radiolabeled ligands (e.g., ³H-estradiol for GPR30) to assess displacement by tetrahydroquinoline derivatives .

- Gene Knockdown : siRNA-mediated receptor silencing confirms target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.